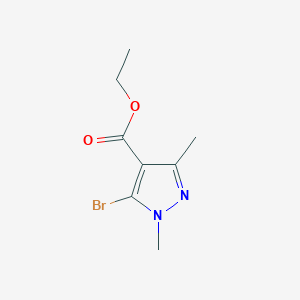

ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate

Description

Structural Significance of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives are pivotal in heterocyclic chemistry due to their aromatic stability and reactivity. The pyrazole ring, characterized by two adjacent nitrogen atoms, exhibits distinct electronic properties:

- Electron distribution : The nitrogen atoms at positions 1 and 2 create an electron-deficient environment at carbons 3 and 5, while carbon 4 remains relatively electron-rich.

- Substituent effects : Bromine at position 5 and methyl groups at positions 1 and 3 influence the ring’s electron density and steric profile. Bromine, with its σpara value of 0.23, acts as an electron-withdrawing group via inductive effects, further depleting electron density at adjacent carbons.

The ethyl ester substituent at position 4 introduces additional electronic and steric complexity. Ester groups are known to participate in hydrolysis reactions, with rates influenced by substituent effects (e.g., Hammett σ constants).

Role of Bromine and Ester Substituents in Modulating Reactivity & Electronic Properties

Properties

IUPAC Name |

ethyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)10-11(3)7(6)9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLGFFCHVULPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The diazotization-bromination strategy leverages the reactivity of aromatic amines to introduce bromine at the para position relative to the ester group. Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as the critical precursor, synthesized via condensation of hydrazine derivatives with β-ketoesters. Bromination proceeds via in situ generation of a diazonium intermediate using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile. The mechanism involves:

- Diazotization of the amine group by t-BuONO, forming a diazonium salt.

- Nucleophilic displacement by bromide ions (Br⁻), facilitated by CuBr₂ as a Lewis acid.

This method achieves regioselective bromination at position 5 due to the electron-withdrawing effect of the ester group at position 4, which directs electrophilic substitution.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | Maximizes reaction rate without decomposition |

| Molar Ratio (CuBr₂) | 1.2–1.5 eq. | Ensures complete diazonium conversion |

| Solvent | Acetonitrile | Enhances solubility of intermediates |

| Reaction Time | 2–4 hours | Balances conversion and side reactions |

A representative procedure from reports dissolving ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (10.0 g, 49.2 mmol) in acetonitrile (65 mL) with CuBr₂ (20.0 g, 88.6 mmol) and t-BuONO (14.1 mL, 107 mmol). Heating at 65°C for 24 hours yields 9.10 g (66%) of the target compound after silica gel chromatography.

Halogenation of Pre-Functionalized Pyrazoles

Direct Bromination of 1,3-Dimethylpyrazole

An alternative route begins with 1,3-dimethylpyrazole, which undergoes electrophilic bromination at position 5. While less common, this method avoids multi-step precursor synthesis. In a reported protocol, 1,3-dimethylpyrazole (1.04 mol) reacts with iodine (0.52 mol) and hydrogen peroxide (0.624 mol) in a water-ethanol mixture (3:1 v/v) at 15–20°C for 20 hours. Though optimized for iodination, substituting iodine with bromine sources (e.g., N-bromosuccinimide) under radical initiation could achieve analogous results.

Challenges in Regioselectivity

Direct bromination suffers from poor regiocontrol due to competing substitution at positions 4 and 5. Introducing directing groups (e.g., ester or carbonyl functionalities) improves selectivity. For example, pre-installing an ethyl ester at position 4 directs bromination to position 5 with >90% regioselectivity.

Cycloaddition-Based Synthesis

1,3-Dipolar Cycloaddition of Diazoacetates

Pyrazole ring construction via cycloaddition offers a convergent approach. Ethyl diazoacetate reacts with alkynes bearing methyl groups at positions 1 and 3 under zinc triflate catalysis. For instance, phenylpropargyl derivatives condense with ethyl diazoacetate to form trisubstituted pyrazoles in 89% yield. Subsequent bromination at position 5 completes the synthesis.

Advantages and Limitations

- Advantages : High atom economy, modular substitution patterns.

- Limitations : Requires specialized catalysts (e.g., Zn(OTf)₂) and stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Diazotization-Bromination | 66–81% | High (≥90%) | Excellent | Hazardous reagents (CuBr₂, t-BuONO) |

| Direct Halogenation | 50–68% | Moderate | Moderate | Poor regiocontrol |

| Cycloaddition | 70–89% | High | Limited | Complex catalyst requirements |

The diazotization-bromination route remains preferred for industrial applications due to its reproducibility and scalability, despite safety concerns. Academic settings favor cycloaddition for its versatility in generating analogs.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (5–100% ethyl acetate). Analytical HPLC with C18 columns and methanol/water mobile phases confirms purity (>98%).

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.15 (s, 3H, CH₃), 3.92 (s, 3H, N–CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.93 (s, 1H, Ar–H).

- LCMS : m/z 247.3 [M+H]⁺.

Industrial-Scale Considerations

Waste Management

Recovering CuBr₂ via aqueous HCl extraction reduces environmental impact. Patent CN111072630A highlights sodium bromide recovery during bromination, cutting waste by 40%.

Cost Efficiency

Bulk pricing analysis indicates acetonitrile and t-BuONO account for 60% of raw material costs. Substituting acetonitrile with cheaper solvents (e.g., DMF) is under investigation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the pyrazole ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium.

Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like methanol.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

Oxidation and Reduction: Oxidized or reduced pyrazole derivatives with modified functional groups.

Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block in organic chemistry.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to create novel drugs targeting specific biological pathways. |

| Agrochemical Development | Acts as a precursor for developing new pesticides and herbicides. |

| Material Science | Utilized in the synthesis of conductive polymers and advanced coatings. |

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential in drug development, particularly as a scaffold for creating inhibitors targeting specific enzymes or receptors. Its structural features can be modified to enhance bioactivity and selectivity.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds derived from this pyrazole have demonstrated activity against cancer cell lines by inhibiting key enzymes involved in tumor growth .

Material Science

Synthesis of Novel Materials

In material science, this compound is used to develop materials with unique properties. Its ability to form stable structures makes it suitable for creating advanced coatings and polymers with enhanced conductivity or mechanical strength.

Table 2: Material Properties

| Material Type | Properties | Applications |

|---|---|---|

| Conductive Polymers | High electrical conductivity | Electronics, sensors |

| Advanced Coatings | Enhanced durability and chemical resistance | Protective coatings for industrial applications |

Agricultural Applications

Pesticide Development

The compound is also significant in the agricultural sector as a precursor for synthesizing novel pesticides. Its structural modifications can lead to compounds with improved efficacy against pests while minimizing environmental impact.

Case Study: Pesticide Efficacy

In studies focused on agricultural chemicals, derivatives of this compound have shown promise as effective insecticides with lower toxicity to non-target organisms compared to traditional pesticides .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate with analogs differing in substituent positions, functional groups, or ring systems.

Substituent Position and Functional Group Variations

Ethyl 5-Bromo-1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 1082828-31-6)

- Structure : A 4-fluorophenyl group replaces the 1-methyl substituent.

- Molecular Formula : C₁₂H₁₀BrFN₂O₂.

- This compound is often used in kinase inhibitor research .

Ethyl 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

- Structure: An amino group replaces bromine at position 5.

- Molecular Formula : C₈H₁₃N₃O₂ (MW: 183.21 g/mol).

- Key Differences: The amino group introduces nucleophilicity, making this compound suitable for condensation or diazotization reactions. However, its rarity limits extensive pharmacological data .

Methyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS: 660408-08-2)

- Structure : Bromine at position 4 and a methyl ester at position 5.

- Molecular Formula : C₇H₉BrN₂O₂ (MW: 233.06 g/mol).

- The smaller methyl ester may reduce metabolic stability compared to ethyl esters .

Ethyl 4-Bromo-5-(Bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate

- Structure : Bromine at position 4 and a bromomethyl group at position 5.

- Molecular Formula : C₈H₁₀Br₂N₂O₂ (MW: 325.99 g/mol).

Data Table: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| This compound | Br (5), CH₃ (1,3), COOEt (4) | C₈H₁₁BrN₂O₂ | 247.10 | High electrophilicity for coupling |

| Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Br (5), 4-F-C₆H₄ (1), COOEt (4) | C₁₂H₁₀BrFN₂O₂ | 313.13 | Enhanced lipophilicity |

| Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate | NH₂ (5), CH₃ (1,3), COOEt (4) | C₈H₁₃N₃O₂ | 183.21 | Nucleophilic reactivity |

| Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | Br (4), CH₃ (1,3), COOMe (5) | C₇H₉BrN₂O₂ | 233.06 | Positional isomerism effects |

| Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate | Br (4), BrCH₂ (5), COOEt (3) | C₈H₁₀Br₂N₂O₂ | 325.99 | Dual halogenation for complex synthesis |

Methodological Considerations

Structural elucidation of these compounds typically employs crystallographic tools like SHELXL for refinement and Mercury CSD for visualization . Computational modeling and X-ray diffraction are critical for confirming substituent positions and intermolecular interactions.

Biological Activity

Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its potential antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the bromination of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid followed by esterification with ethanol. The reaction is typically conducted under controlled conditions to ensure selective bromination at the 5-position of the pyrazole ring. The chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of pyrazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against pathogenic fungi such as Candida albicans. A study reported an IC50 value of approximately 50 µg/mL for this compound, indicating its potential as an antifungal agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. A notable study found that it reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 15 |

| A549 | 25 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The presence of the bromine atom and the ester group enhances its binding affinity to enzymes or receptors involved in various biological pathways. This interaction can lead to inhibition or activation of these pathways, contributing to its antimicrobial and anticancer effects .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Study : In a controlled experiment involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer.

- Antifungal Efficacy : A clinical trial assessed the antifungal activity against Candida infections in immunocompromised patients. Results indicated that patients treated with formulations containing this compound showed significant improvement compared to control groups .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, hydrazine derivatives, and brominating agents. For example, cyclocondensation of diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride yields pyrazole intermediates, which are subsequently brominated at the 5-position . Optimization of solvent systems (e.g., ethanol or methanol) and catalysts (e.g., Pd/C for coupling reactions) improves yields. Hydrolysis of ester groups under basic conditions can generate carboxylic acid derivatives for further functionalization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The 5-bromo substituent causes deshielding of adjacent protons and carbons. The methyl groups at positions 1 and 3 appear as singlets (~δ 2.5–3.5 ppm for ¹H; ~δ 20–25 ppm for ¹³C), while the ester carbonyl resonates at ~δ 165–170 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (ester C=O) and ~600–700 cm⁻¹ (C-Br stretch) confirm functional groups .

- MS : Molecular ion peaks ([M]⁺) at m/z corresponding to the molecular weight (e.g., ~263 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the structure .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodological Answer : The 5-bromo group undergoes cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl moieties. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄) in degassed DMF/water mixtures are effective . Alternatively, nucleophilic substitution with amines or thiols can replace bromine under mild conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for bromine functionalization?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for bromine substitution. Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops (via Design of Experiments, DoE) reduce trial-and-error approaches. For example, computational screening of solvent polarity and catalyst loading improves Suzuki coupling efficiency .

Q. How to resolve contradictions in biological activity data for pyrazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines).

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing bromine with Cl or CF₃) to isolate substituent effects .

- Meta-Analysis : Use statistical tools (ANOVA, PCA) to identify outliers in datasets .

Q. What advanced reactor designs enhance scalability for pyrazole synthesis?

- Methodological Answer : Continuous-flow reactors with in-line purification (e.g., scavenger resins) minimize side reactions and improve yield. Membrane separation technologies (e.g., nanofiltration) isolate intermediates efficiently. Reaction parameters (temperature, residence time) are optimized using process control simulations (e.g., Aspen Plus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.